Product packaging for Ethyl 3-oxo-2-phenylpropanoate(Cat. No.:CAS No. 17838-69-6)

Ethyl 3-oxo-2-phenylpropanoate

Cat. No.: B098060
CAS No.: 17838-69-6
M. Wt: 192.21 g/mol
InChI Key: NLEKOKANBOZZLQ-UHFFFAOYSA-N
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Description

Significance of β-Keto Esters as Synthons in Complex Molecule Construction

β-Keto esters are highly prized as synthons, which are idealized fragments of a molecule used in retrosynthetic analysis to plan organic syntheses. Their significance stems from their versatile reactivity, allowing them to participate in a wide range of chemical transformations. researchgate.net The presence of both electrophilic (at the carbonyl carbons) and nucleophilic (at the α-carbon) sites within the same molecule is a key feature. solubilityofthings.com

The protons on the α-carbon, situated between the two carbonyl groups, are particularly acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile that can undergo various carbon-carbon bond-forming reactions, such as alkylation and acylation. This reactivity is fundamental to the construction of more complex molecular skeletons. researchgate.net

Furthermore, β-keto esters are precursors for a variety of other functional groups. Through reactions like hydrolysis and decarboxylation, they can be converted into ketones. researchgate.net They also participate in condensation reactions, such as the aldol (B89426) and Claisen condensations, and are valuable substrates in cyclization reactions to form carbocyclic and heterocyclic rings. researchgate.net This versatility makes β-keto esters indispensable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. solubilityofthings.commarquette.edu

A variety of methods exist for the synthesis of β-keto esters, each with its own advantages and substrate scope. Some of the most common methods are summarized in the table below.

Synthetic Method Description Key Features
Claisen Condensation A base-catalyzed reaction between two ester molecules to form a β-keto ester. tubitak.gov.trA classic and widely used method for C-C bond formation. uomustansiriyah.edu.iq
Mixed Claisen Condensation A variation of the Claisen condensation between two different esters or an ester and a ketone. uomustansiriyah.edu.iqUseful for creating a wider variety of β-keto esters and β-diketones.
Dieckmann Condensation An intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. rsc.orgPrimarily used for the synthesis of 5- and 6-membered rings. rsc.org
Acylation of Enolates The reaction of a pre-formed enolate of an ester or ketone with an acylating agent.Allows for the controlled synthesis of specific β-keto esters.
Reaction with Ynol Ethers A one-pot reaction of carboxylic acids and ynol ethers promoted by a silver catalyst. uomustansiriyah.edu.iqOffers mild reaction conditions and a broad substrate scope. uomustansiriyah.edu.iq

Historical Context of Ethyl 3-oxo-2-phenylpropanoate within β-Keto Ester Chemistry

The chemistry of β-keto esters has a rich history, with the Claisen condensation, first reported by Rainer Ludwig Claisen in 1887, being a foundational discovery. tubitak.gov.tr This reaction provided a straightforward method for the synthesis of β-keto esters from simpler ester precursors. The synthesis of this compound is conceptually rooted in this historical framework, representing a specific example of an α-substituted β-keto ester.

While the precise date of the first synthesis of this compound is not prominently documented, its preparation falls within the well-established principles of β-keto ester synthesis. The introduction of the phenyl group at the α-position adds a layer of complexity and synthetic potential, making it a valuable intermediate for more elaborate molecular architectures. Historically, compounds of this nature would have been targets for chemists exploring the scope and utility of enolate chemistry for the construction of substituted carbonyl compounds. Its early applications were likely in the exploration of new synthetic methodologies and as a building block in the laboratory-scale synthesis of novel organic compounds.

The physical and chemical properties of this compound are summarized in the table below.

Property Value
Molecular Formula C₁₁H₁₂O₃ nih.gov
Molecular Weight 192.21 g/mol achemblock.com
CAS Number 17838-69-6
Density 1.109 g/cm³
Boiling Point 279.073 °C at 760 mmHg
Flash Point 119.1 °C

Current Research Trajectories and Future Perspectives for β-Keto Esters

The field of β-keto ester chemistry continues to evolve, with current research focusing on the development of new, more efficient, and selective synthetic methods. A significant area of investigation involves the use of transition metal catalysis to mediate novel transformations of β-keto esters. For example, palladium-catalyzed reactions of allylic β-keto esters have opened up new avenues for the synthesis of α-allyl ketones, α,β-unsaturated ketones, and for conducting aldol and Michael additions under neutral conditions. researchgate.net More recently, ruthenium(II)-catalyzed oxidative annulation reactions of ethyl 3-oxo-3-phenylpropanoates with alkynes have been developed for the efficient synthesis of polysubstituted furans. rsc.org

Another major research thrust is in the area of asymmetric synthesis, where the goal is to produce enantiomerically pure compounds. Chiral catalysts, including both metal complexes and organocatalysts, are being employed to achieve high levels of stereocontrol in reactions involving β-keto esters. nih.gov This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.

Recent studies have also explored the potential of β-keto esters as pharmacophores in drug discovery. For instance, β-keto ester analogues have been designed and synthesized as potential inhibitors of bacterial quorum sensing, a communication process involved in bacterial virulence, demonstrating their potential as a new class of antibacterial agents. acs.org this compound itself has been utilized as a starting material in the synthesis of novel 1,2,4-triazolo[4,3-a]quinolines, which have shown promising anticonvulsant activity. tubitak.gov.tr

The future of β-keto ester chemistry will likely see a continued emphasis on green and sustainable synthetic methods, including the use of biocatalysis and flow chemistry. The development of novel catalytic systems that can achieve even higher levels of selectivity and efficiency will remain a key focus. As our understanding of biological processes deepens, the rational design of β-keto esters as probes and therapeutic agents will undoubtedly lead to new and exciting applications in medicinal chemistry and chemical biology. The versatility of synthons like this compound ensures that they will remain central to the art and science of organic synthesis for the foreseeable future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B098060 Ethyl 3-oxo-2-phenylpropanoate CAS No. 17838-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxo-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEKOKANBOZZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340228
Record name Ethyl 3-oxo-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17838-69-6
Record name Ethyl 3-oxo-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 Oxo 2 Phenylpropanoate and Its Derivatives

Classical and Contemporary Synthetic Routes

The synthesis of Ethyl 3-oxo-2-phenylpropanoate, a non-symmetrical β-keto ester, and its derivatives is achieved through a variety of established and modern synthetic methods. These range from classic condensation reactions to advanced catalytic C-H functionalization and annulation strategies.

Claisen Condensation and Related Enolate Chemistry in β-Keto Ester Synthesis

The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds and is particularly effective for producing β-keto esters. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction involves the condensation of two ester molecules, where one acts as a nucleophile and the other as an electrophile. libretexts.org A strong base, typically an alkoxide corresponding to the alcohol portion of the ester to prevent transesterification, is required to deprotonate the α-carbon of one ester molecule, generating a resonance-stabilized enolate. libretexts.orgjove.com This enolate then undergoes nucleophilic acyl substitution on the carbonyl carbon of a second ester molecule. jove.com The subsequent elimination of an alkoxide leaving group yields the β-keto ester. libretexts.org

For the synthesis of an unsymmetrical β-keto ester like this compound, a "crossed" Claisen condensation is employed. libretexts.orglibretexts.orgmasterorganicchemistry.com This variation involves two different esters. To achieve a good yield of the desired product and minimize the formation of byproducts from self-condensation, one of the esters should ideally lack α-hydrogens, making it unable to form an enolate and thus acting only as the electrophile. libretexts.orglibretexts.org For instance, the reaction between ethyl phenylacetate (B1230308) and diethyl carbonate in the presence of a strong base like sodium ethoxide can yield this compound.

The choice of base and reaction conditions is crucial for the success of the Claisen condensation. Below is a table summarizing typical bases used in this reaction.

BaseTypical SolventNotes
Sodium ethoxide (NaOEt)Ethanol (B145695)Common choice when using ethyl esters.
Sodium hydride (NaH)Diethyl ether, THFA strong, non-nucleophilic base that avoids transesterification.
Lithium diisopropylamide (LDA)THFA very strong, sterically hindered base, useful for directed condensations.

Strategies for C-H Functionalization in β-Keto Ester Scaffolds

Modern synthetic chemistry has seen a surge in the development of methods for the direct functionalization of otherwise unreactive C-H bonds. These strategies offer more atom-economical and efficient routes to complex molecules by avoiding pre-functionalization steps. nih.gov In the context of β-keto esters, C-H functionalization can occur at various positions, leading to a diverse array of derivatives.

Palladium-catalyzed dehydrogenative β′-functionalization allows for the introduction of substituents at the β'-position of α-substituted β-keto esters. acs.org This reaction can be achieved with high regioselectivity under mild conditions at room temperature. acs.org Another significant advancement is the direct α-amidation of β-keto esters, which can be achieved using nickelocene (B73246) as a catalyst. nih.govacs.org This method provides a convergent route to α-amidated products with broad substrate tolerance. nih.govacs.org

The following table provides examples of C-H functionalization reactions on β-keto ester scaffolds.

Reaction TypeCatalyst/ReagentsFunctionalized Position
Dehydrogenative β′-functionalizationPalladium catalyst, oxidantβ′
α-AmidationNickelocene catalystα
C(sp3)–H alkylationRu(bpy)32, Co(dmgH)2pyClα

Transesterification Approaches for this compound

Transesterification is a fundamental reaction for converting one ester into another by reacting it with an alcohol in the presence of a catalyst. rsc.orgrsc.orgucc.ie This method is particularly useful for modifying the ester group of this compound to synthesize a variety of derivatives with different properties. rsc.org The reaction is typically reversible, and various strategies are employed to drive it to completion, such as using a large excess of the alcohol or removing the liberated alcohol. rsc.orgnih.gov

A wide range of catalysts can be employed for the transesterification of β-keto esters, including acids, bases, and organometallic complexes. ucc.ienih.gov Recent research has focused on developing milder and more environmentally friendly catalysts. rsc.orgrsc.org Iodine has been shown to be a simple and efficient catalyst for this transformation. organic-chemistry.org Other green approaches include the use of methylboronic acid rsc.org and recyclable heterogeneous catalysts like silica-supported boric acid. nih.gov These methods often offer high yields and simple work-up procedures. nih.gov

The table below compares different catalytic systems for the transesterification of β-keto esters.

CatalystAlcohol ScopeConditionsAdvantages
IodinePrimary, secondary, benzyl (B1604629), allylicToluene, heatSimple, efficient, readily available catalyst. organic-chemistry.org
Methylboronic acidPrimary, secondary, tertiaryMolecular sievesMild, environmentally benign. rsc.org
Silica-supported boric acidPrimary, secondary, allylic, benzylicSolvent-freeRecyclable catalyst, high yields. nih.gov

Metal-Catalyzed and Organocatalytic Methods

Ruthenium(II) complexes have emerged as powerful catalysts for a variety of organic transformations, including oxidative annulation reactions. In a notable application, Ethyl 3-oxo-3-phenylpropanoate can undergo an intermolecular oxidative annulation reaction with internal alkynes in the presence of a Ru(II) catalyst. rsc.orgresearchgate.net This reaction, which typically requires a copper-based oxidant and an additive like AgSbF₆, leads to the formation of highly substituted furans. rsc.orgresearchgate.net This methodology provides a novel and selective route for constructing complex heterocyclic systems from relatively simple starting materials. rsc.org The reaction demonstrates broad substrate scope, allowing for the synthesis of a variety of polysubstituted furans in good to excellent yields. rsc.org

Brønsted acids are effective catalysts for a range of reactions involving diazo compounds and β-keto esters. cdnsciencepub.comresearchgate.netresearchgate.net These reactions often proceed through the protonation of the diazo compound to form a diazonium ion, which can then react with various nucleophiles. frontiersin.org In the presence of a Brønsted acid, diazoesters can react with aldehydes to furnish β-keto esters via a C-H insertion mechanism. organic-chemistry.org This method is effective for a variety of aldehydes under mild conditions. organic-chemistry.org

Furthermore, Brønsted acids can catalyze the insertion of carbenes, generated from diazo compounds, into the N-H bonds of amines, providing a route to α-amino acid derivatives. researchgate.netrsc.org The use of chiral Brønsted acids can also enable enantioselective transformations. nih.gov These organocatalytic approaches offer a metal-free alternative to traditional transition metal-catalyzed reactions. frontiersin.org

Enzyme-Catalyzed Asymmetric Synthesis (Biocatalysis)

The quest for enantiomerically pure chiral alcohols and their precursors has led to the extensive exploration of biocatalysis, a powerful tool for asymmetric synthesis. nih.gov Enzymes, particularly dehydrogenases and reductases from various microorganisms, have been successfully employed in the enantioselective reduction of prochiral ketones and β-keto esters to produce optically pure alcohols, which are valuable building blocks for pharmaceuticals and other biologically active compounds. nih.govmdpi.com

Ketoreductases (KREDs) are a prominent class of enzymes utilized for the asymmetric reduction of β-keto esters. rsc.orgfrontiersin.org For instance, a systematic study on the dynamic reductive kinetic resolution (DYRKR) of aryl α-chloro β-keto esters using ketoreductases has been performed, yielding a variety of chiral anti-aryl α-chloro β-hydroxy esters with high diastereoselectivity and enantioselectivity. rsc.org Specifically, the biocatalytic reduction of racemic ethyl 2-methoxy-3-oxo-3-phenylpropanoate has been achieved using ChKRED12 variants, demonstrating the potential for producing specific stereoisomers. The M191S variant yielded the (2S,3S)-diol with greater than 99% enantiomeric excess (ee) and a diastereomeric ratio (dr) of over 99:1, while the Q151Y/M191L variant produced the (2R,3R)-diol with greater than 99% ee and a 98:2 dr. frontiersin.org

Whole-cell biocatalysis offers a practical alternative to using isolated enzymes. The asymmetric reduction of ethyl 3-oxo-3-phenylpropanoate using Saccharomyces cerevisiae (ATCC 9080) yields ethyl (S)-3-hydroxy-3-phenylpropanoate. researchgate.net Similarly, undifferentiated cells of white turnip in a phosphate (B84403) buffer/organic solvent system have been used for the asymmetric reduction of ethyl 3-oxo-3-phenylpropanoate. researchgate.net Another example involves the use of Pichia glucozyma whole cells for the reduction of various aromatic ketones and ketoesters, consistently producing the corresponding (S)-alcohols with high yields and enantiomeric excess. unimi.it

The following table summarizes the research findings on the enzyme-catalyzed asymmetric synthesis of this compound derivatives.

BiocatalystSubstrateProductEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
ChKRED12 M191SRacemic ethyl 2-methoxy-3-oxo-3-phenylpropanoate(2S,3S)-ethyl 2-methoxy-3-hydroxy-3-phenylpropanoate>99%>99:1
ChKRED12 Q151Y/M191LRacemic ethyl 2-methoxy-3-oxo-3-phenylpropanoate(2R,3R)-ethyl 2-methoxy-3-hydroxy-3-phenylpropanoate>99%98:2
Saccharomyces cerevisiae (ATCC 9080)Ethyl 3-oxo-3-phenylpropanoateEthyl (S)-3-hydroxy-3-phenylpropanoate--
White turnip cellsEthyl 3-oxo-3-phenylpropanoate(S)-ethyl 3-hydroxy-3-phenylpropanoate>97%-
Pichia glucozymaAromatic ketones and ketoesters(S)-alcoholsHigh-

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that minimize waste, reduce reaction times, and simplify purification processes by combining multiple reaction steps into a single operation without isolating intermediates. organic-chemistry.orgrsc.org Several such methodologies have been developed for the synthesis of β-keto esters and their derivatives.

A notable example is the one-pot, three-component reaction between an aromatic aldehyde, an enolizable ketone or β-keto ester, and a nitrile in the presence of acetyl chloride, catalyzed by cyanuric chloride in an aqueous medium. organic-chemistry.org This method affords β-acetamido carbonyl compounds in high yields. Another approach involves a visible light-promoted multicomponent reaction of a β-keto ester, 2-nitrosopyridine, and an aryldiazoacetate to synthesize trisubstituted hydroxylamines under catalyst- and additive-free conditions. rsc.org

The Biginelli reaction, a classic MCR, has been adapted for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones from β-keto esters, aromatic aldehydes, and urea/thiourea (B124793). shd-pub.org.rsresearchgate.net Caffeine has been identified as a green and biodegradable catalyst for this transformation under solvent-free conditions. shd-pub.org.rsresearchgate.net Furthermore, a vanadium(III) chloride catalyzed five-component reaction of aromatic aldehydes, amines, and a β-keto ester has been developed for the synthesis of functionalized tetrahydropyridines. nih.gov

In a different strategy, thermal cascade reactions of diazodicarbonyl compounds, such as ethyl 2-diazo-3-oxo-3-phenylpropanoate, with enol ethers have been utilized for the one-pot synthesis of diverse γ,δ-unsaturated β-ketoesters. rsc.orgrsc.org For instance, the reaction of ethyl 2-diazo-3-oxo-3-phenylpropanoate with 2-methoxypropene (B42093) yields (E)-ethyl 5-methoxy-3-oxo-2-phenylhex-4-enoate. rsc.org

The table below presents a selection of one-pot and multicomponent reactions for the synthesis of this compound derivatives.

Reaction TypeReactantsCatalyst/ConditionsProduct Type
Three-componentAromatic aldehyde, β-keto ester, nitrile, acetyl chlorideCyanuric chloride / aqueous mediumβ-acetamido ester
Three-componentβ-keto ester, 2-nitrosopyridine, aryldiazoacetateBlue LED irradiationTrisubstituted hydroxylamine
Biginelli ReactionEthyl 3-oxo-3-phenylpropanoate, aromatic aldehyde, urea/thioureaCaffeine / solvent-free3,4-dihydropyrimidin-2(1H)-one/thione derivative
Five-componentAromatic aldehyde, amine, β-keto esterVanadium(III) chlorideFunctionalized tetrahydropyridine
Thermal CascadeEthyl 2-diazo-3-oxo-3-phenylpropanoate, enol etherp-xylene / refluxγ,δ-unsaturated β-ketoester

Synthesis of Halogenated this compound Analogs

The introduction of halogen atoms into the α-position of β-keto esters can significantly influence their chemical reactivity and biological properties. Consequently, various methods for the synthesis of halogenated analogs of this compound have been developed.

Introduction of Fluorine: Electrophilic Fluorination Methodologies

The synthesis of α-fluoro-β-keto esters is of considerable interest due to the unique properties conferred by the fluorine atom. mdpi.com Electrophilic fluorination is a common strategy to introduce fluorine at the α-position. mdpi.com Reagents such as N-fluorobenzensulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose. mdpi.comthieme-connect.com For example, ethyl 2-fluoro-3-oxo-3-phenylpropanoate can be prepared by treating the parent β-keto ester with Selectfluor™. thieme-connect.com

The resulting α-fluoro-β-keto esters are valuable intermediates for the synthesis of other fluorinated compounds, such as α-fluoro-α,β-unsaturated esters, through a deacylation process. thieme-connect.comorganic-chemistry.orgnih.gov

Bromination Reactions for α-Bromo-β-Keto Esters

The α-bromination of β-keto esters is a fundamental transformation in organic synthesis, providing precursors for a variety of subsequent reactions. northeastern.eduorganic-chemistry.org A common reagent for this purpose is N-bromosuccinimide (NBS). northeastern.edu An efficient and environmentally benign protocol for the α-monobromination of β-keto esters involves the use of NBS in polyethylene (B3416737) glycol (PEG-400) at room temperature, which proceeds without a catalyst. northeastern.edu

Another effective reagent is bromodimethylsulfonium bromide (BDMS), which allows for the mild and regioselective α-monobromination of β-keto esters at 0–5 °C or room temperature without the need for a catalyst or base. organic-chemistry.org The Meerwein reaction, involving the arylation of unsaturated compounds with diazonium salts, has also been adapted for the synthesis of 4-aryl-3-bromobutan-2-ones. researchgate.net

Chlorination Methods

The α-chlorination of β-keto esters can be achieved using various chlorinating agents. Sulfuryl chloride is a common reagent for this transformation. acs.org For instance, ethyl 2-chloro-3-oxo-3-phenylpropanoate can be synthesized by treating ethyl 3-oxo-3-phenylpropanoate with sulfuryl chloride.

N-Chlorosuccinimide (NCS) is another widely used electrophilic chlorine source. mdpi.comacs.org Asymmetric chlorination of β-keto esters has been achieved using NCS in the presence of chiral catalysts. For example, a PyBidine-Zn(OAc)₂ complex can catalyze the asymmetric chlorination of α-benzyl-β-ketoesters with NCS to give the chlorinated products with up to 82% ee. mdpi.com Hybrid amide-based Cinchona alkaloids have also been employed as catalysts for the enantioselective phase-transfer α-chlorination of β-keto esters with NCS, achieving high yields and enantioselectivities (up to 97% ee). acs.orgnih.gov

A convenient method for the chlorination of aliphatic β-keto esters involves the use of concentrated hydrochloric acid in the presence of a catalytic amount of a bismuth(III) salt. sorbonne-universite.fr

The following table summarizes various halogenation methods for this compound and related β-keto esters.

HalogenationReagentCatalyst/ConditionsProduct
FluorinationSelectfluor™-Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
BrominationN-Bromosuccinimide (NBS)PEG-400 / room temperatureα-Bromo-β-keto ester
BrominationBromodimethylsulfonium bromide (BDMS)0-5 °C or room temperatureα-Bromo-β-keto ester
ChlorinationSulfuryl chloride-α-Chloro-β-keto ester
ChlorinationN-Chlorosuccinimide (NCS)PyBidine-Zn(OAc)₂Chiral α-chloro-β-keto ester
ChlorinationN-Chlorosuccinimide (NCS)Hybrid amide-based Cinchona alkaloidChiral α-chloro-β-keto ester
ChlorinationConcentrated HClBismuth(III) saltα-Chloro-β-keto ester

Synthesis of Substituted Phenyl Rings and Propanoate Chains

The synthesis of analogs of this compound with substituted phenyl rings or modified propanoate chains allows for the fine-tuning of the molecule's properties for various applications.

The introduction of substituents on the phenyl ring can be achieved by starting with appropriately substituted benzaldehydes or acetophenones in the synthetic sequence. For example, in multicomponent reactions, a variety of substituted aromatic aldehydes can be used to generate a library of compounds with diverse phenyl ring substitutions. organic-chemistry.orgshd-pub.org.rsresearchgate.netnih.gov Similarly, in the synthesis of α-halo-β-keto esters, starting from substituted β-keto esters leads to the corresponding halogenated analogs with substituted phenyl rings. nih.gov For instance, the enantioselective chlorination of indanone and tetralone carboxylate esters with various substituents on the aromatic ring has been successfully demonstrated. acs.orgnih.gov

Modifications to the propanoate chain can involve altering the ester group or introducing substituents at the α-position. The ester group can be varied by using different alcohols (e.g., methyl, benzyl, t-butyl) in the initial synthesis of the β-keto ester. beilstein-journals.orgjst.go.jp The introduction of alkyl groups at the α-position can be accomplished through alkylation reactions. For example, a solvent-free Ramachary reductive coupling/alkylation (RRC/A) reaction has been developed for the synthesis of 2,2-disubstituted ethyl cyanoacetates, which can be seen as a related structural motif. researchgate.net

The synthesis of ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate is an example where multiple fluorine substituents are present on the phenyl ring, significantly altering the electronic properties of the molecule.

Modification of the Phenyl Moiety

The aromatic phenyl ring of this compound offers a prime site for modification to alter the electronic and steric properties of the molecule. This is commonly achieved by introducing various substituents onto the phenyl ring or by replacing the phenyl ring entirely with other aromatic or heteroaromatic systems.

Research has demonstrated the synthesis of derivatives with a range of substituents on the phenyl ring. For instance, analogs featuring trifluorophenyl and trichlorophenyl groups have been developed. The introduction of electron-withdrawing groups like fluorine or chlorine can significantly impact the reactivity of the ketone, increasing its electrophilicity. In one synthetic approach, 4-methoxybenzenamine is used as a starting material, leading to derivatives incorporating a methoxy-substituted phenyl ring. tubitak.gov.tr More complex substitution patterns, such as a dinitromethoxy-phenyl group, have also been successfully incorporated to create intermediates like 3-(5-methoxy-2,4-dinitro-phenyl)-2-oxo-propionic acid methyl ester. google.com

Furthermore, the entire phenyl group can be substituted with various heterocyclic rings. This bioisosteric replacement is a common strategy in medicinal chemistry to modulate biological activity and physicochemical properties. Examples include the synthesis of propanoates where the phenyl group is replaced by rings such as thiophene, pyridine, pyrimidine, or pyrazine. researchgate.net The synthesis of ethyl 3-oxo-3-(pyridin-3-yl)propanoate, for example, is achieved by reacting ethyl nicotinate (B505614) with ethyl acetate (B1210297) in the presence of a strong base. nih.gov

Table 1: Examples of Phenyl Moiety Modifications in this compound Analogs

Derivative Type Specific Example Compound Key Feature/Application Reference
Halogenated Phenyl Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate Building block with altered electronic distribution for specialty polymers and agrochemicals.
Halogenated Phenyl Ethyl 3-oxo-3-(2,3,4-trichlorophenyl)propanoate Increased lipophilicity compared to fluorine analogs.
Alkoxy Phenyl 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (Synthesized from a methoxy-phenyl precursor) Precursor for anticonvulsant compounds. tubitak.gov.tr
Multi-Substituted Phenyl 3-(5-methoxy-2,4-dinitro-phenyl)-2-oxo-propionic acid methyl ester Intermediate for the synthesis of Pyrroloquinoline quinone (PQQ). google.com
Heterocyclic Analog Ethyl 3-oxo-3-(thiophen-3-yl)propanoate Introduces sulfur's electron-rich properties, enhancing π-π stacking.
Heterocyclic Analog Ethyl 3-oxo-3-(4-pyridyl)propanoate Introduces a basic nitrogen atom, useful in asymmetric catalysis. researchgate.net researchgate.net

| Heterocyclic Analog | Ethyl 3-oxo-(3-pyrimidin-2-yl)propanoate | Potential intermediate for kinase inhibitors. | |

Variations in the Propanoate Backbone and Ester Group

Modifications to the propanoate backbone and the terminal ester group provide another avenue for creating structural diversity in derivatives of this compound. These changes can influence the molecule's reactivity, metabolic stability, and suitability for subsequent synthetic transformations.

The C2 position of the propanoate chain, situated between the phenyl ring and the ester carbonyl, is a common site for functionalization. Halogenation at this position has been reported, yielding compounds such as ethyl-2-bromo-3-oxo-3-phenylpropanoate and ethyl 2-fluoro-3-oxo-3-phenylpropanoate. nih.gov Alkylation at C2 is also a well-established modification. For instance, a gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate has been developed, demonstrating the feasibility of introducing larger alkyl groups at this position. rsc.org Similarly, the synthesis of ethyl 2-(3-chlorobenzyl)-3-oxo-3-(p-tolyl)propanoate showcases the possibility of introducing substituted benzyl groups.

Beyond simple substitution, the carbon chain of the propanoate itself can be altered. An example is the synthesis of ethyl trans-3-oxo-3-(2-phenylcyclopropyl)propanoate, which incorporates a cyclopropyl (B3062369) ring into the backbone, thereby introducing conformational rigidity that can be valuable for modulating receptor binding affinity in medicinal chemistry.

The ester group is another point of variation. While the ethyl ester is common, syntheses have been successfully performed using other alkyl groups to form methyl, isopropyl, and benzyl esters. rsc.orgrsc.org The choice of ester can affect reaction yields and the solubility of the compound. rsc.org Transesterification is a viable method for changing the ester group; for example, benzyl 3-oxo-3-phenylpropanoate can be prepared from the corresponding methyl ester using a ZnO catalyst. nih.gov

Table 2: Examples of Propanoate Backbone and Ester Group Variations

Derivative Type Specific Example Compound Modification Site Synthetic Method/Observation Reference
Backbone Halogenation Ethyl-2-bromo-3-oxo-3-phenylpropanoate C2 Position Synthesized via reaction with N-bromosuccinimide (NBS). nih.gov
Backbone Halogenation Ethyl 2-fluoro-3-oxo-3-phenylpropanoate C2 Position Fluorine at C2 alters metabolic stability in drug candidates.
Backbone Alkylation Ethyl 2-benzyl-3-oxo-3-phenylpropanoate C2 Position Prepared via thiourea-catalyzed reduction of the corresponding α-keto substituted acrylate (B77674). rsc.orgrsc.org rsc.orgrsc.org
Backbone Modification Ethyl trans-3-oxo-3-(2-phenylcyclopropyl)propanoate Propanoate Chain Incorporates a cyclopropyl group, adding conformational rigidity.
Ester Variation Mthis compound Ester Group Analogous synthesis with methyl group instead of ethyl. rsc.orgrsc.org
Ester Variation Benzyl 3-oxo-2-phenylpropanoate Ester Group Can be prepared by ZnO-catalyzed transesterification of the methyl ester. nih.gov

| Ester Variation | Isopropyl 3-oxo-2-phenylpropanoate | Ester Group | Reduction of the corresponding acrylate precursor proceeds in high yield (85-89%). | rsc.orgrsc.org |

Advanced Reaction Chemistry and Transformations of Ethyl 3 Oxo 2 Phenylpropanoate

Mechanistic Investigations of Key Transformations

Understanding the underlying mechanisms of the reactions involving ethyl 3-oxo-2-phenylpropanoate is paramount for controlling reaction outcomes and designing novel synthetic strategies.

Oxidative annulation reactions utilizing this compound provide an efficient route to construct polysubstituted cyclic compounds, particularly furans. A notable example is the Ruthenium(II)-catalyzed intermolecular oxidative annulation with internal alkynes. rsc.orgrsc.org A plausible mechanism for this transformation begins with the base-promoted reaction of this compound with the Ru(II)-catalyst to form an initial intermediate. rsc.org This is followed by the coordinative insertion of the alkyne, leading to an alkenyl Ru(II) intermediate. rsc.org Subsequent intramolecular C-H activation results in a cyclic intermediate, which then undergoes reductive elimination to yield the tetrasubstituted furan (B31954) product and regenerate the Ru(II) catalyst for the next cycle. rsc.org This catalytic cycle highlights the efficiency and atom economy of this synthetic method.

Other transition metals like rhodium have also been employed in oxidative annulation reactions, proceeding through sequential cleavage of C(sp²)–H/C(sp³)–H and C(sp²)–H/O–H bonds to form complex polycyclic systems. acs.org

The synthesis of chiral alcohols from the enantioselective reduction of the keto group in β-keto esters is a significant transformation in medicinal chemistry. For this compound and its derivatives, this is often achieved using biocatalysts. For instance, the enzyme (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been shown to catalyze the NADH-dependent reduction of various ketones and β-keto esters to their corresponding (S)-alcohols with high enantioselectivity. nih.gov The high degree of stereospecificity is attributed to the precise interactions and binding energies between the enzyme and the substrate, as revealed by docking experiments. nih.gov

Another approach involves the use of baker's yeast (Saccharomyces cerevisiae), which can reduce ethyl benzoylacetate to (S)-ethyl 3-hydroxy-3-phenylpropionate. However, the yields of such microbial reductions can be limited by factors like evaporation of the substrate and product, as well as enzymatic hydrolysis of the ester group. nih.gov

This compound exists in a tautomeric equilibrium between its keto and enol forms. masterorganicchemistry.com This equilibrium is a fundamental aspect of its reactivity, as the enol or its corresponding enolate is often the reactive species in various transformations. The position of this equilibrium can be significantly influenced by the solvent, with less polar solvents favoring the internally hydrogen-bonded enol tautomer. masterorganicchemistry.com

The enol form is a key intermediate in reactions such as alkylations and condensations. The nucleophilic character of the α-carbon in the enol or enolate allows it to react with a wide range of electrophiles. masterorganicchemistry.com The formation of the enolate is typically achieved by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). libretexts.org This ensures a high concentration of the enolate for subsequent reactions. libretexts.org

The carbonyl group in this compound is a primary site for derivatization. One common reaction is its conversion to a diazo group, yielding ethyl 2-diazo-3-oxo-3-phenylpropanoate. chemsynthesis.comrsc.orgrsc.org This transformation is typically achieved through a diazo transfer reaction. rsc.org The resulting diazo compound is a versatile intermediate for various synthetic applications.

Furthermore, the carbonyl group can participate in condensation reactions. For instance, reaction with hydrazines leads to the formation of pyrazolones. rdd.edu.iqscielo.brresearchgate.net

Derivatization Strategies and Synthetic Utility

The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic systems with potential biological and material applications.

Furans: As previously discussed, this compound can be effectively used in the synthesis of tetrasubstituted furans through Ru(II)-catalyzed oxidative annulation with internal alkynes. rsc.orgrsc.org This method offers a direct and selective route to these important heterocyclic motifs. rsc.orgrsc.org Other metal-catalyzed approaches, including those using palladium, have also been developed for the synthesis of furan derivatives. mdpi.com

Pyrroloquinolinones: this compound derivatives are instrumental in the synthesis of pyrroloquinolinone structures. These syntheses often involve multi-step sequences, starting with the condensation of a formylated phenylacetate (B1230308) with an aminoindole to form an enamine, followed by thermal cyclization to construct the quinolinone core. nih.gov These compounds are of interest due to their potential anti-leukemic activity. nih.gov

Pyrazolones: The reaction of this compound with hydrazines is a classical and efficient method for the synthesis of pyrazolone (B3327878) derivatives. rdd.edu.iqscielo.br This condensation reaction can be facilitated by conventional heating or by using microwave irradiation for a faster, solvent-free process. scielo.br The resulting pyrazolones can exist in different tautomeric forms and are valuable scaffolds in medicinal chemistry. rdd.edu.iqscielo.brresearchgate.net

Nucleophilic Additions and Condensation Reactions

The presence of an enolizable proton and electrophilic carbonyl groups makes this compound a prime candidate for various nucleophilic addition and condensation reactions. These transformations are fundamental in elongating the carbon chain and constructing complex molecular architectures.

Claisen Condensation: The crossed Claisen condensation is a classical method for the synthesis of this compound itself. The reaction between ethyl benzoate (B1203000) (an ester without α-hydrogens) and ethyl acetate (B1210297) (an ester with α-hydrogens) in the presence of a strong base like sodium ethoxide yields the target β-keto ester. askfilo.com The enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl carbon of ethyl benzoate. askfilo.com The subsequent deprotonation of the newly formed β-keto ester drives the reaction to completion. askfilo.com

Knoevenagel Condensation: this compound can react with aldehydes and ketones in a Knoevenagel-type condensation. For instance, it undergoes condensation with 2-aminonicotinaldehyde in the presence of triethylamine (B128534) in ethanol (B145695) as part of a Friedländer synthesis to form ethyl 2-phenyl-1,8-naphthyridine-3-carboxylate. researchgate.net This reaction highlights the utility of the active methylene (B1212753) group in forming new heterocyclic rings. Similarly, it can be used in condensations with various aromatic aldehydes. researchgate.net

Michael Addition: The enolate of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition. This reaction is a powerful tool for C-C bond formation. For example, the Michael addition to 2-cyclohexen-1-one (B156087) can be promoted by a dual catalyst system of 4-dimethylaminopyridine (B28879) (DMAP) and a thiourea (B124793) derivative under high pressure, yielding the corresponding 1,5-dicarbonyl compound. clockss.org Calcium hydroxyapatites have also been shown to be effective catalysts for the Michael reaction of this compound with 3-buten-2-one. researchgate.net

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

Reaction Type Reactants Catalyst/Conditions Product Reference(s)
Claisen Condensation Ethyl benzoate, Ethyl acetate Sodium ethoxide This compound askfilo.com
Knoevenagel Condensation 2-Aminonicotinaldehyde Triethylamine, Ethanol, Reflux Ethyl 2-phenyl-1,8-naphthyridine-3-carboxylate researchgate.net
Michael Addition 2-Cyclohexen-1-one DMAP, Thiourea A, Toluene, 0.8 GPa Ethyl 3-oxo-2-(3-oxocyclohexyl)-3-phenylpropanoate clockss.org
Michael Addition 3-Buten-2-one Calcium hydroxyapatite Michael adduct researchgate.net

Reductions and Oxidations of the β-Keto Ester Moiety

The carbonyl and ester functionalities within this compound can be selectively targeted in reduction and oxidation reactions, providing access to a range of valuable derivatives.

Reduction: The β-keto group is readily reduced to a secondary alcohol. This transformation can be achieved with high chemo- and enantioselectivity. Asymmetric transfer hydrogenation in water using a chiral rhodium-based catalyst and sodium formate (B1220265) as the hydrogen source can afford the corresponding β-hydroxy ester with high conversion and enantiomeric excess. rsc.org Enzymatic reductions also offer a green and highly selective alternative. For instance, ketoreductase ChKRED12 and its mutants can catalyze the asymmetric bioreduction of related β-keto esters to their corresponding β-hydroxy esters with excellent enantio- and diastereoselectivity. researchgate.net The use of unmodified E. coli cells has also been reported for the reduction of similar keto-acrylic compounds, highlighting the potential of whole-cell biotransformations. researchgate.net

The ester group can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the ketone and the ester functionalities. evitachem.com

Oxidation: While the reduction of the β-keto group is more commonly explored, the oxidation of the corresponding β-hydroxy ester, ethyl 3-hydroxy-3-phenylpropanoate, back to the β-keto ester can be achieved using oxidizing agents like potassium permanganate (B83412) (KMnO₄) in acidic conditions or chromium trioxide (CrO₃).

Table 2: Selected Reduction and Oxidation Reactions

Reaction Type Substrate Reagent/Catalyst Product Key Features Reference(s)
Asymmetric Transfer Hydrogenation This compound [Cp*RhCl₂]₂, Chiral ligand, HCOONa, H₂O Ethyl 3-hydroxy-2-phenylpropanoate High conversion and enantioselectivity rsc.org
Enzymatic Reduction Ethyl 2-methoxy-3-oxo-3-phenylpropanoate Ketoreductase ChKRED12 mutants (2S, 3S)- or (2R, 3R)-ethyl 3-hydroxy-2-methoxy-3-phenylpropanoate Excellent enantio- and diastereoselectivity researchgate.net
Oxidation Ethyl 3-hydroxy-3-phenylpropanoate KMnO₄ (acidic) or CrO₃ This compound Conversion of hydroxyl to carbonyl

Formation of Amide Derivatives

The ester functionality of this compound can be converted to an amide through reaction with amines. This transformation is valuable for introducing nitrogen-containing functionalities and for the synthesis of various biologically active molecules. Lipase-catalyzed aminolysis and ammonolysis of β-keto esters provide a route to optically active β-keto amides. marquette.edu The reaction of this compound with amines can lead to the corresponding β-keto amides, which are important intermediates in organic synthesis.

Applications in C-C and C-X Bond Formation (where X is a heteroatom)

The versatile reactivity of this compound makes it a valuable substrate for the formation of new carbon-carbon and carbon-heteroatom bonds, beyond the condensation reactions already discussed.

C-C Bond Formation:

Alkylation: The α-carbon of this compound is readily alkylated. The reaction of its enolate with alkyl halides is a standard method for introducing alkyl substituents at the C2 position. googleapis.com For example, C-benzylation can be achieved using benzyl (B1604629) bromide in the presence of a base like potassium carbonate and a phase transfer catalyst such as cetyltrimethylammonium bromide (CTAB) in water. rsc.org Iridium-catalyzed asymmetric allylic alkylation has been successfully applied to acyclic β-ketoesters, including derivatives of this compound, to create vicinal tertiary and all-carbon quaternary stereocenters with high regio-, diastereo-, and enantioselectivity. nih.gov

Acylation: Acylation at the α-position can also be achieved, leading to the formation of 2,3-diketo compounds. thieme-connect.com

C-X Bond Formation (X = Heteroatom):

C-N Bond Formation: The reaction of ethyl 3-oxo-3-phenylpropanoate with phenylhydrazine (B124118) leads to the formation of ethyl 2-(2-phenylhydrazono)-3-oxo-3-phenylpropanoate, a key intermediate in the synthesis of various heterocyclic compounds. oncotarget.com

C-Br Bond Formation: Bromination at the α-position can be accomplished to yield ethyl 2-bromo-3-oxo-3-phenylpropanoate, a reactive intermediate for further synthetic transformations. marquette.educymitquimica.com

C-F Bond Formation: Direct fluorination of the α-position can be achieved using electrophilic fluorinating agents like Selectfluor. researchgate.net This reaction can be performed enantioselectively using organocatalysts. buchler-gmbh.com

C-S Bond Formation: Thia-Michael additions, where a thiolate adds to an α,β-unsaturated system, can be facilitated using this compound derivatives. For instance, the conjugate addition of thiols to ethyl cinnamate (B1238496) can be catalyzed to form ethyl 3-(alkylthio)-3-phenylpropanoates. thieme-connect.de

Table 3: Examples of C-C and C-X Bond Forming Reactions

Bond Formed Reaction Type Reagents/Conditions Product Reference(s)
C-C C-Benzylation Benzyl bromide, K₂CO₃, CTAB, H₂O Ethyl 2-benzyl-3-oxo-3-phenylpropanoate rsc.org
C-C Asymmetric Allylic Alkylation Cinnamyl carbonate, Ir-catalyst, NaH, THF Vicinal tertiary/quaternary substituted product nih.gov
C-N Hydrazone Formation Phenylhydrazine Ethyl 2-(2-phenylhydrazono)-3-oxo-3-phenylpropanoate oncotarget.com
C-F Electrophilic Fluorination Selectfluor Ethyl 2-fluoro-3-oxo-3-phenylpropanoate researchgate.net
C-S Thia-Michael Addition Thiol, Catalyst Ethyl 3-(alkylthio)-3-phenylpropanoate thieme-connect.de

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is essential for the comprehensive structural analysis of ethyl 3-oxo-2-phenylpropanoate, providing insights into its isomeric forms, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) in Isomeric Analysis

NMR spectroscopy is a powerful tool for studying the structure of this compound, especially for analyzing its keto-enol tautomerism. The compound exists as a mixture of keto and enol forms in solution, and the ratio of these tautomers can be determined from the ¹H NMR spectrum. beilstein-journals.orgnih.gov

In deuterated chloroform (B151607) (CDCl₃), the keto form typically shows a signal for the methine proton (α-proton) adjacent to the phenyl and ester groups, while the enol form exhibits a characteristic downfield signal for the enolic hydroxyl proton. beilstein-journals.orgrsc.org For instance, the enol form can show a signal around 12.50 ppm. nih.gov The presence of both sets of signals in the NMR spectrum confirms the existence of the tautomeric equilibrium.

The keto tautomer of similar compounds, such as ethyl 2-methyl-3-oxo-3-phenylpropanoate, displays distinct signals for the methyl and methine protons. beilstein-journals.org In the case of this compound, the methylene (B1212753) protons of the ethyl group and the aromatic protons of the phenyl group also show characteristic shifts for each tautomer. rsc.org

¹³C NMR spectroscopy provides further evidence for the tautomerism. The keto form shows a signal for the ketone carbonyl carbon and another for the ester carbonyl carbon. nih.gov In contrast, the enol form has signals corresponding to the enolic carbon-carbon double bond. For benzyl (B1604629) 3-oxo-3-phenylpropanoate, a related compound, the ¹³C NMR spectrum in CDCl₃ shows signals at approximately 192.4 ppm (ketone C=O) and 167.5 ppm (ester C=O) for the keto tautomer. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons in both tautomeric forms. researchgate.netgla.ac.uk These experiments help in the unambiguous assignment of all signals in the complex spectra arising from the mixture of isomers. acs.org

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for the Tautomers of Phenylpropanoate Derivatives in CDCl₃

Functional Group Keto Tautomer Enol Tautomer Reference
Enolic OH - ~12.50 nih.gov
Aromatic CH ~7.28-7.90 ~7.28-7.94 nih.gov
Methine CH ~5.19 5.73 nih.gov
Methylene CH₂ ~4.04 - nih.gov
Ethyl CH₂ ~4.18 ~4.27 rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for monitoring the progress of reactions involving this compound. The IR spectrum of an ester typically shows a strong carbonyl (C=O) stretching band between 1800 and 1600 cm⁻¹ and C-O stretching bands between 1300 and 1000 cm⁻¹. spectroscopyonline.com

For this compound, the presence of two carbonyl groups (ketone and ester) in the keto tautomer results in characteristic absorption bands. The ketone C=O stretch is typically observed around 1685 cm⁻¹, while the ester C=O stretch appears at a higher frequency, around 1735-1750 cm⁻¹. researchgate.netrsc.org The enol tautomer will show a C=C stretching vibration and a broad O-H stretching band.

IR spectroscopy can be used to monitor reactions such as the reduction of the keto group or the hydrolysis of the ester. For example, during the reduction of the ketone, the disappearance of the ketonic C=O stretching band and the appearance of a broad O-H stretching band from the resulting alcohol would be observed. Similarly, in-line FTIR can be used to track the formation of the compound in real-time.

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional Group Wavenumber (cm⁻¹) Reference
C=O (Ester) ~1732-1744 researchgate.net
C=O (Ketone) ~1650-1683 researchgate.netrsc.org
C-O ~1000-1300 spectroscopyonline.com

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are used to determine the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₁₁H₁₂O₃, corresponding to a molecular weight of 192.21 g/mol . chemscene.com HRMS provides a highly accurate mass measurement, which can confirm the elemental composition. thieme-connect.de

The fragmentation pattern in the mass spectrum provides valuable structural information. The molecular ion peak (M⁺) is observed, and its fragmentation can reveal the different parts of the molecule. chemguide.co.uk For related compounds like ethyl 3-(2-chlorophenyl)-propanoate, the fragmentation involves the formation of benzopyrylium structures. nih.gov Common fragmentation pathways for esters include the loss of the alkoxy group (OR) or the entire ester group (COOR). For this compound, fragmentation might involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment ion, or the loss of the entire ethyl ester group.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule. For this compound and its derivatives, X-ray crystallography can confirm the keto or enol form in the solid state and reveal details about intermolecular interactions, such as hydrogen bonding. In related structures, hydrogen bonding involving the ester carbonyl oxygen and other functional groups has been observed to stabilize the crystal lattice. The refinement of the crystal structure of enzymes in complex with substrates like ethyl 3-oxo-3-phenylpropanoate has been used to understand enzyme activity and guide protein engineering. nih.gov

Computational Chemistry and Modeling

Computational methods, particularly Density Functional Theory (DFT), complement experimental techniques by providing theoretical insights into the electronic structure, stability, and vibrational properties of this compound.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For this compound, DFT calculations can be used to:

Predict the relative energies of the keto and enol tautomers , providing insight into their relative stabilities.

Calculate the optimized geometries of both tautomers, giving theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Simulate the vibrational (IR) and NMR spectra . Calculated vibrational frequencies can be compared with experimental IR spectra to aid in the assignment of absorption bands. mdpi.com Similarly, calculated NMR chemical shifts can help in the interpretation of experimental NMR spectra.

Analyze the electronic properties , such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding the molecule's reactivity.

In studies of related molecules, DFT calculations have been used to understand fragmentation patterns in mass spectrometry by correlating the selectivity of halogen displacement with the electrophilicity of the radical cation. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Studies

Molecular dynamics (MD) simulations are powerful computational tools used to study the conformational landscape of molecules like this compound. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the various shapes (conformers) a molecule can adopt.

For β-keto esters such as this compound, MD simulations can reveal the equilibrium between different tautomeric forms, namely the keto and enol forms. The simulations can also elucidate the preferred dihedral angles and the flexibility of the molecule, which are crucial for understanding its interactions with other molecules, such as enzymes or solvents. For instance, simulations can model the binding interactions of related compounds with target proteins, like kinases, to understand structure-activity relationships. The conformational flexibility and the presence of specific functional groups, like the phenyl and ester moieties, are key determinants of the compound's biological and chemical reactivity.

Predictive Modeling in Synthetic Accessibility and Reactivity

Predictive modeling plays a crucial role in modern chemical research by assessing the ease of synthesizing a compound and predicting its chemical behavior.

Synthetic Accessibility:

The synthetic accessibility of this compound can be evaluated using computational tools that analyze its structure and propose potential synthetic routes. These tools often employ machine learning models trained on vast databases of chemical reactions. synthiaonline.com A synthetic accessibility score (SAS) can be calculated, which provides a quantitative measure of how challenging the synthesis of the molecule is likely to be. synthiaonline.com A lower score generally indicates an easier synthesis. synthiaonline.com For this compound, its relatively simple structure suggests a good synthetic accessibility score.

Reactivity Prediction:

Predictive models can also forecast the reactivity of this compound. These models often utilize quantum chemical calculations to determine various electronic properties of the molecule. For example, by analyzing the distribution of electron density, it's possible to predict which sites on the molecule are most susceptible to attack by nucleophiles or electrophiles. This information is invaluable for designing new reactions and understanding reaction mechanisms.

Docking Studies for Ligand-Protein Interactions (in biological contexts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking studies are instrumental in understanding their potential biological activity.

These studies can simulate how the compound might fit into the active site of a protein, such as an enzyme. For example, derivatives of this compound have been investigated for their potential as enzyme inhibitors. researchgate.netasianpubs.org Docking studies can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net This information can guide the design of more potent and selective inhibitors for therapeutic purposes. For instance, docking studies have been used to investigate the binding of related compounds to the epidermal growth factor receptor tyrosine kinase domain (EGFR-TKD), a target in cancer therapy. bohrium.com

HOMO/LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. libretexts.org

HOMO-LUMO Gap:

Reactivity Insights:

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org By analyzing the spatial distribution of the HOMO and LUMO on the this compound molecule, chemists can predict the sites of electrophilic and nucleophilic attack. This analysis is crucial for understanding the regioselectivity and stereoselectivity of its reactions. The FMO analysis, therefore, complements experimental findings and provides a theoretical framework for understanding the chemical behavior of this compound. acs.orgchalcogen.ro

Data Tables

Table 1: Predicted Functional Uses of this compound

Functional UsePredicted Probability
Fragrance0.939
Flavorant0.521
Antimicrobial8.17e-2

Source: EPA's Quantitative Structure Use Relationship (QSUR) models epa.gov

Applications of Ethyl 3 Oxo 2 Phenylpropanoate in Medicinal and Pharmaceutical Chemistry Research

Precursor in Drug Synthesis and Development

The reactivity of ethyl 3-oxo-2-phenylpropanoate allows it to be a foundational intermediate in the development of new pharmaceutical agents. cymitquimica.com Its chemical structure is amenable to various transformations, enabling the construction of diverse molecular scaffolds for drug discovery programs.

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

This compound and its close analogs are recognized as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). These compounds undergo chemical modifications to produce precursors for a range of drugs. For instance, ethyl 3-oxo-2-phenylbutyrate (EAPA), a structurally similar compound, is considered a potential precursor for phenylacetone (B166967) (P2P), which itself is an intermediate in the synthesis of amphetamine and methamphetamine. nih.govresearchgate.net The conversion to P2P can be achieved by heating under acidic conditions, which causes de-esterification and decarboxylation. nih.gov

Furthermore, in the synthesis of complex heterocyclic systems with potential pharmacological activity, ethyl 3-oxo-3-phenylpropanoate is a key reactant. It undergoes the Friedlander synthesis when reacted with 2-aminonicotinaldehyde in the presence of triethylamine (B128534) to yield ethyl 2-phenyl-1,8-naphthyridine-3-carboxylate. researchgate.net This naphthyridine derivative serves as a scaffold for creating more elaborate molecules, such as N-acetylated derivatives of 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazole-2-amine, which have been investigated for their biological activities. researchgate.net

Synthesis of Potential Anti-inflammatory Agents

Derivatives originating from related ketoesters have shown promise as potential anti-inflammatory agents. A study focusing on a succinimide (B58015) product, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated significant inhibitory activity against key enzymes involved in the inflammatory cascade. nih.gov The compound was tested for its ability to inhibit cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes. The results indicated moderate to significant inhibition, with calculated IC₅₀ values of 314 µg/mL for COX-1, 130 µg/mL for COX-2, and 105 µg/mL for 5-LOX, highlighting its potential as a lead compound for developing new anti-inflammatory drugs. nih.gov

Similarly, a series of xanthone-conjugated amino acids were synthesized and evaluated for their anti-inflammatory properties. nih.gov One of the key intermediates in this synthesis was 9-Oxo-9H-xanthen-3-yl-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate. Several of the final compounds in this series exhibited good anti-inflammatory activity when compared to the standard drug, indomethacin. nih.gov

CompoundEnzyme TargetIC₅₀ (µg/mL)Reference
Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01)COX-1314 nih.gov
COX-2130 nih.gov
5-LOX105 nih.gov

Exploration of Antimicrobial and Anticancer Properties

The scaffold of this compound has been utilized to synthesize derivatives with potential antimicrobial and anticancer activities. For instance, derivatives of ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate have been noted for their biological activities in these areas. Research has shown that such compounds can inhibit the growth of various bacterial strains. Similarly, the related acid, 3-oxo-3-phenylpropanoic acid, has demonstrated antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus, and has also been shown to induce apoptosis in breast cancer cells.

In another study, ethyl 3-oxo-3-phenylpropanoate was used as a starting material to synthesize a series of N-acetylated derivatives of 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine. researchgate.net These compounds were then evaluated for their antimicrobial efficacy against bacteria (S. aureus and E. coli) and fungi (C. albicans), with some derivatives showing good antibacterial and high antifungal activity. researchgate.net

Furthermore, research into ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives has revealed significant antibacterial and cytotoxic potential. nih.govfrontiersin.org One compound in the series displayed remarkable potency against E. sakazakii, E. coli, S. aureus, and K. pneumonia, with MIC values as low as 0.073 mg/mL. nih.govfrontiersin.org These derivatives were also evaluated for cytotoxicity, yielding LC₅₀ values ranging from 280 to 765 µg/mL. nih.govfrontiersin.org

The utility of this structural class extends to the synthesis of 5-deazaaminopterin (B8673772) analogues, which are investigated for their anticancer properties. nih.gov Specifically, ethyl 2-(ethoxymethylene)-3-oxo-4-phenylpropanoate was used to synthesize pyridopyrimidine intermediates, which were then converted into the final deazaaminopterin compounds. Biological studies showed these analogues possessed activity against human leukemic HL-60 cells in tissue culture. nih.gov

Compound Derivative ClassTarget OrganismActivity MeasureResultReference
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivative (Compound 2)S. aureusMIC0.073 mg/mL nih.govfrontiersin.org
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivative (Compound 2)E. coliMIC0.083 mg/mL nih.govfrontiersin.org
N-acetylated 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine (Compound 6e)S. aureus & E. coliAntimicrobial ActivityGood researchgate.net
N-acetylated 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine (Compound 6c, 6e)C. albicansAntifungal ActivityHigh researchgate.net
3-Oxo-3-phenylpropanoic acidGram-positive bacteria (e.g., S. aureus)Antibacterial ActivitySignificant

Development of Anthelmintic Compounds

The development of new drugs to combat parasitic worm infections is a significant area of research, and derivatives of this compound have emerged as promising candidates. A series of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives were synthesized and evaluated for their anthelmintic potential against the earthworm Pheretima posthuma and the poultry roundworm Ascaridia galli. nih.govfrontiersin.orgnih.gov All four tested compounds demonstrated excellent anthelmintic activity, in some cases surpassing the efficacy of the standard drug, albendazole, by achieving paralysis and death of the worms in a shorter time at equivalent concentrations. nih.govfrontiersin.org

For example, against P. posthuma, one of the derivatives at a concentration of 20 mg/ml caused death in approximately 8.40 minutes, compared to 29.33 minutes for albendazole. frontiersin.org This potent activity suggests that these succinimide-based ketoesters could serve as viable lead compounds for designing future chemotherapeutic agents against parasitic infections. nih.gov

Compound DerivativeParasite SpeciesConcentration (mg/mL)Time of Death (minutes)Reference
Compound 1Ascaridia galli2011.33 ± 1.52 frontiersin.org
Compound 221.66 ± 2.30 frontiersin.org
Compound 38.40 ± 0.36 frontiersin.org
Compound 47.60 ± 0.17 frontiersin.org
Albendazole (Standard)Ascaridia galli2029.33 ± 1.54 frontiersin.org

Precursor for Chiral Intermediates in Drug Synthesis

The synthesis of enantiomerically pure drugs is critical in pharmaceutical development, as different enantiomers can have vastly different biological activities. This compound and its analogs serve as important precursors for chiral intermediates used in the synthesis of such drugs. Biocatalytic methods, which employ enzymes, are often used to achieve the high stereoselectivity required.

For example, a lipase-catalyzed saponification of ethyl 3-oxo-phenylpropanoate can be followed by a reaction with an (S)-transaminase to produce a chiral amino acid intermediate with very high enantiomeric excess (>99% ee), which is valuable in the synthesis of antiviral agents. rsc.org The reduction of the keto group in this compound and its derivatives is another key strategy. Whole cells of microorganisms like Pichia glucozyma have been used to reduce aromatic ketones to their corresponding (S)-alcohols with high yield and enantiomeric excess. unimi.it The reduction of ethyl 2-methyl-3-oxo-3-phenylpropanoate has also been studied, yielding chiral alcohol products. unimi.it

This approach is crucial for producing key fragments of major drugs. For instance, (R)-2-Hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE), an essential chiral intermediate for angiotensin-converting enzyme (ACE) inhibitors, is produced via the highly selective asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate. bohrium.com Similarly, the chiral alcohol (S)-3-hydroxy-3-(2-thienyl)propanoate, an intermediate for the antidepressant duloxetine, is synthesized through the stereoselective bioreduction of the corresponding ketoester. researchgate.net These examples underscore the importance of β-ketoesters like this compound as foundational molecules for accessing valuable chiral building blocks. bohrium.com

Pharmacological and Biological Activity Studies (Mechanistic Research)

While this compound itself is primarily studied as a synthetic intermediate, research into the pharmacological mechanisms of its derivatives provides insight into their therapeutic potential. The biological activity of these resulting compounds is largely attributed to their interaction with specific molecular targets, such as enzymes and receptors.

Mechanistic studies are typically performed on the more complex molecules synthesized from this compound. For example, the anti-inflammatory activity of the succinimide derivative MAK01 is attributed to its ability to inhibit COX-1, COX-2, and 5-LOX enzymes, which are central to the production of pro-inflammatory mediators. nih.gov The antibacterial action of the related 3-oxo-3-phenylpropanoic acid is believed to involve the inhibition of bacterial cell wall synthesis by binding to fatty acid components, which disrupts cell membrane integrity and leads to cell death.

In the context of anthelmintic action, docking studies on derivatives of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate suggest a high binding affinity to target proteins in the parasites, indicating a propensity to bind to the active site and disrupt essential biological functions. nih.gov The trifluorophenyl moiety, when incorporated into derivatives, can increase a compound's lipophilicity, which may enhance its ability to penetrate hydrophobic environments within biological targets and influence its activity.

Table of Mentioned Compounds

Chemical Name
2-aminonicotinaldehyde
3-oxo-3-phenylpropanoic acid
5-deazaaminopterin
Albendazole
Amphetamine
COX-1
COX-2
Ethyl 2-(ethoxymethylene)-3-oxo-4-phenylpropanoate
Ethyl 2-methyl-3-oxo-3-phenylpropanoate
Ethyl 2-oxo-4-phenylbutyrate
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate
Ethyl 3-oxo-2-phenylbutyrate (EAPA)
Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate
Ethyl 3-oxo-3-phenylpropanoate
Ethyl 2-phenyl-1,8-naphthyridine-3-carboxylate
Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate
Indomethacin
Methamphetamine
N-acetylated 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazole-2-amine
Phenylacetone (P2P)
(R)-2-Hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE)
(S)-3-hydroxy-3-(2-thienyl)propanoate
Triethylamine
9-Oxo-9H-xanthen-3-yl-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate
5-lipoxygenase (5-LOX)

Investigation of Molecular Targets and Pathways

The core structure of this compound is a valuable starting point for synthesizing molecules designed to interact with specific biological targets. The β-keto ester functional group is particularly useful for engaging in various biochemical pathways, potentially leading to the modulation of enzymes or receptors.

Research has utilized this compound as a common intermediate for creating libraries of more complex molecules. For instance, it has been used in the synthesis of oxazole (B20620) and thiazole (B1198619) analogs of the anti-inflammatory drug sulindac. tandfonline.com These heterocycles act as rigid isosteric replacements for amide linkages, a common strategy in medicinal chemistry to alter the binding potency and selectivity of a molecule by restricting its conformational mobility. tandfonline.com This approach aims to probe specific biological vectors and optimize interactions with molecular targets. tandfonline.com Similarly, derivatives featuring a benzothiazole (B30560) core have been developed with the intention of modulating enzymes, receptors, or other proteins of therapeutic interest. ontosight.ai

Enzyme Inhibition Studies (e.g., Anticholinesterase potential of derivatives)

Derivatives of this compound have been specifically investigated for their potential as enzyme inhibitors. A notable area of study is their role as anticholinesterase agents, which are relevant in the research of neurodegenerative diseases.

In one study, a derivative, ethyl 2-((4-bromophenyl)diazenyl)-3-oxo-phenylpropanoate, was synthesized and used as a precursor to create a series of novel 3H-pyrazol-3-one compounds. researchgate.net These resulting compounds were found to be effective inhibitors of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.net The study reported potent inhibitory activity, with Ki (inhibition constant) values in the nanomolar range. researchgate.net This highlights the utility of the this compound scaffold in generating potent enzyme inhibitors.

The general principle that esterification can enhance inhibitory activity has also been observed in related compound classes. Studies on phenolic acids have shown that methyl and ethyl esters are often more potent inhibitors of cholinesterases than the corresponding free acids. nih.gov This increased activity is sometimes linked to greater hydrophobicity, which can improve the molecule's ability to interact with the enzyme's active site. scielo.br

Table 1: Anticholinesterase Activity of Pyrazoline Derivatives Synthesized from an this compound Precursor

Compound Type Target Enzyme Inhibition Constant (Ki) Range
3H-pyrazol-3-ones Acetylcholinesterase (AChE) 48.2–84.1 nM researchgate.net
3H-pyrazol-3-ones Human Carbonic Anhydrase I (hCA I) 17.4–40.7 nM researchgate.net

Interactions with Cellular Components (e.g., calcium channels)

This compound is utilized as a key building block in the synthesis of compounds that interact with fundamental cellular components like ion channels. Specifically, it has been employed in the Biginelli reaction, a multi-component chemical reaction used to synthesize dihydropyrimidines (DHPMs). mdpi.com DHPMs are a well-known class of compounds, some of which function as L-type calcium channel blockers. mdpi.com

These blockers inhibit the influx of calcium ions into cells, which is a critical mechanism for regulating processes like muscle contraction and heart rate. mdpi.com The use of this compound as a CH-acidic carbonyl component in this synthesis demonstrates its role in creating scaffolds that can modulate the function of vital cellular structures like calcium channels. mdpi.com A related compound, Calcium 2-oxo-3-phenylpropanoate, is also noted for its potential to interact with calcium channels and influence calcium ion transport and signaling.

Studies on Biological Systems and Metabolic Pathways

The fate of this compound and its derivatives within biological systems is a subject of study to understand their potential as therapeutic agents. Research has explored how these compounds are processed through metabolic pathways. For example, predictors of metabolism suggest that derivatives can undergo Phase I metabolism transformations catalyzed by cytochrome P450 (CYP450) enzymes. mdpi.com These transformations can include aromatic hydroxylation and O-dealkylation of methoxy (B1213986) groups. mdpi.com

Furthermore, this compound has been used in biocatalytic routes to produce other valuable molecules. In one instance, it served as a substrate in a lipase-catalyzed reaction, followed by conversion using an (S)-transaminase enzyme to produce a chiral amino acid, demonstrating its utility in engineered metabolic pathways. rsc.org While not the exact compound, structurally similar molecules like Ethyl 3-phenylpropanoate are classified as fatty acid esters and are associated with fatty acid and lipid metabolism pathways. hmdb.ca

Analytical and Quality Control Applications in Pharmaceutical Research

Beyond its role in drug discovery, this compound is a valuable tool in the analytical and quality control sectors of the pharmaceutical industry.

Reference Standard in Analytical Method Development and Validation

This compound is used as a chemical reference standard. axios-research.com A reference standard is a highly characterized material used to ensure the accuracy and validity of analytical tests. pharmtech.com Its applications in this context include analytical method development and method validation, where it serves as a benchmark to confirm that a new analytical procedure performs as expected. axios-research.comlgcstandards.com The availability of detailed documentation for the compound, such as NMR, HPLC, and LC-MS data, is crucial for its function as a reliable standard. bldpharm.combldpharm.com

Use in Quality Control (QC) Processes in Drug Development

In the highly regulated environment of pharmaceutical manufacturing, quality control is paramount. Reference standards like this compound are integral to QC processes. epo.org They are used in routine testing of drug substances and products, including stability and release testing, to ensure identity, purity, and strength. pharmtech.comlgcstandards.com

The qualification of a reference standard involves a comprehensive suite of analytical tests to fully characterize it. pharmtech.com This ensures its suitability for its intended purpose. A requalification program, with testing at regular intervals, is often implemented to monitor the stability of the standard over time and extend its usable life. pharmtech.com

Table 2: Recommended Tests for Initial Qualification of a Chemical Reference Standard

Test Category Specific Tests
Identity Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)
Purity High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)
Content Water Content (Karl Fischer), Residual Solvents (GC)
Physical Properties Melting Point, Physical Appearance

This table represents a general example of tests recommended for the qualification of chemical reference standards as outlined by industry practices. pharmtech.com

Traceability to Pharmacopeial Standards

The quality and purity of raw materials and intermediates are foundational to the safety and efficacy of the final drug product. up.pt For this compound, while it may not have its own dedicated monograph in major pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), its quality is controlled by the rigorous standards applied to the APIs it helps to produce. up.ptpharmatutor.org Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that the manufacturing process for an API is well-documented and controlled, starting from appropriately selected starting materials. pharmtech.comeuropeanpharmaceuticalreview.com

This compound is identified as an intermediate or impurity in the synthesis of certain pharmaceutical compounds, such as Ipratropium. pharmaffiliates.comaxios-research.comrxnchem.com The pharmacopeial monograph for Ipratropium Bromide, for instance, will set strict limits on all impurities. Consequently, any this compound used in its synthesis must be of sufficient purity to ensure the final API complies with these limits. This indirect traceability means that manufacturers of the intermediate must adhere to quality standards that are ultimately dictated by the pharmacopeial requirements for the final drug substance.

The selection of a starting material is a critical step, and international guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for its justification. europeanpharmaceuticalreview.com According to ICH Q7 and Q11, a starting material should be a well-characterized compound with a defined chemical structure and properties. europeanpharmaceuticalreview.com This ensures that potential impurities are understood and controlled throughout the synthetic process. up.pt

Detailed Research Findings & Data Tables

The quality control of this compound relies on a suite of analytical techniques to ensure it meets the stringent requirements for pharmaceutical use. Research and analytical data provide the basis for the specifications of this intermediate.

Analytical Techniques for Quality Control

The following table outlines the typical analytical methods used to characterize this compound and ensure its quality.

Analytical TechniquePurposeTypical Findings and Acceptance Criteria
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the molecular structure by analyzing the hydrogen atoms.The resulting spectrum should align with the known structure of this compound, with characteristic peaks for the phenyl, ethyl, and methine protons. oncotarget.com
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the carbon framework of the molecule.The spectrum should show the expected number of carbon signals corresponding to the structure, including the carbonyl and ester carbons. rsc.org
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.The IR spectrum will exhibit characteristic absorption bands for the carbonyl (C=O) groups of the ketone and ester, as well as the C-O and aromatic C-H bonds. rsc.org
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any impurities.HPLC analysis is used to establish the assay (typically ≥98%) and to detect and quantify related substances and process impurities. rsc.org
Gas Chromatography (GC) To assess purity and identify volatile organic impurities.GC can be used as an alternative or complementary method to HPLC for purity assessment and is particularly useful for detecting residual solvents. googleapis.com
Mass Spectrometry (MS) To confirm the molecular weight and elemental composition.High-resolution mass spectrometry (HRMS) provides an accurate mass measurement that should match the calculated molecular weight of C₁₁H₁₂O₃. rsc.org

By employing these analytical methods, manufacturers can provide a comprehensive Certificate of Analysis (CoA) for this compound. This documentation is a key component in demonstrating the material's suitability for use in pharmaceutical manufacturing and ensuring traceability to the quality standards demanded by pharmacopeias for the final API. usp.org

Advanced Methodological Considerations in Research on Ethyl 3 Oxo 2 Phenylpropanoate

Optimization of Reaction Conditions and Yields

The synthesis of ethyl 3-oxo-2-phenylpropanoate and its derivatives is highly dependent on the careful optimization of reaction parameters to maximize yield and minimize byproducts. Key factors influencing the outcome of the synthesis include the choice of catalyst, solvent, reaction temperature, and reagent stoichiometry.

For related β-keto esters, synthetic strategies often involve Claisen condensation or acylation of enolates. For instance, the synthesis of analogous compounds has been optimized by adjusting these parameters. One common preparation method involves the reaction of an appropriate phenylmalonic acid with thionyl chloride and then ethanol (B145695). In a documented procedure, heating phenylmalonic acid with thionyl chloride and a catalytic amount of N,N-dimethylformamide at 40-50°C for three hours, followed by reaction with ethanol, is a key step. Another approach for a related compound, ethyl 3-oxo-3-(pyrimidin-2-yl)propanoate, involves the Claisen condensation of ethyl acetate (B1210297) and 2-pyrimidinecarboxylic acid ethyl ester at -40°C using lithium hexamethyldisilazane (B44280) (LiHMDS) as a base.

Research has shown that yields can be significantly affected by the chosen conditions. For example, the hydrolysis of ethyl 3-oxo-3-phenylpropanoate to its corresponding acid achieves an 81% yield when using 2.0 M NaOH at room temperature for 18 hours. The synthesis of ethyl 2-methyl-3-oxo-3-phenylpropanoate from ethyl benzoylacetate and methyl iodide using sodium hydride in THF at room temperature for 20 hours resulted in a near-quantitative yield of 99%. beilstein-journals.org Thiourea-catalyzed reduction of related α-keto substituted acrylate (B77674) compounds has produced yields ranging from 38% to 95%, highlighting the impact of the specific substrate and conditions. researchgate.net

The following table summarizes optimization parameters for the synthesis of related β-keto esters, which can be extrapolated for this compound.

Table 1: Synthetic Optimization Parameters for β-Keto Esters

Parameter Optimal Range/Condition Impact on Yield Source
Reaction Temperature 40–80°C Maximizes reaction rate while minimizing decomposition.
Solvent Anhydrous Ethanol, THF, Dichloromethane Affects reagent solubility and reaction pathway; ethanol can lead to 85-90% yields in some esterifications. beilstein-journals.org
Catalyst H₂SO₄ (catalytic), N,N-dimethylformamide (catalytic) Reduces side product formation and accelerates the reaction.

| Base (for condensations) | Sodium Hydride (NaH), Lithium Hexamethyldisilazane (LiHMDS) | Crucial for deprotonation to form the enolate intermediate. | beilstein-journals.org |

Regioselectivity and Stereoselectivity in Synthesis

Controlling regioselectivity and stereoselectivity is paramount when this compound is used to create complex molecules with specific three-dimensional structures, particularly chiral compounds.

Regioselectivity refers to the control of which position on a molecule reacts. In syntheses involving this compound, which has multiple reactive sites (the α-carbon, the keto group, and the ester), controlling regioselectivity is crucial. For example, Ru(II)-catalyzed oxidative annulation reactions with internal alkynes have been shown to be highly regioselective. researchgate.net These reactions proceed through the selective cleavage of C(sp²)-H and C(sp³)-H bonds. researchgate.net Similarly, questions of regioselectivity arise in the halogenation of related allylic systems, where the presence of the ethoxycarbonyl group can influence whether substitution occurs at the allylic or vinylic position.

Stereoselectivity involves controlling the formation of a specific stereoisomer. Asymmetric synthesis is key to producing enantiomerically pure compounds. This is often achieved using chiral catalysts or biocatalysts.

Asymmetric Hydrogenation: Asymmetric transfer hydrogenation (ATH) of the keto group in ethyl 3-oxo-3-phenylpropanoate can produce chiral β-hydroxy esters with high enantioselectivity. Using a chiral Rhodium complex in water, conversions of up to 84% and enantiomeric excesses (ee) of 96% have been achieved. rsc.org

Biocatalysis: Enzymes are highly effective stereoselective catalysts. Ketoreductases (KREDs) from organisms like Chryseobacterium sp. have been used for the stereoselective bioreduction of related ketoesters, achieving excellent stereoselectivity (>99% ee). researchgate.net While this specific study focused on a thienyl derivative, the principle is applicable to phenyl-containing substrates. Baker's yeast reduction is another method, though it may result in lower enantiomeric excess (e.g., 85%).

Chiral Auxiliaries: Another strategy involves using a chiral auxiliary. For instance, reacting ethyl-2-methyl-3-oxobutanoate with (S)-1-phenylethanamine to form a chiral enamine, followed by reaction with an electrophile, can induce stereoselectivity, although initial tests showed modest enantiomeric excess (33% ee). unimi.it

The following table highlights different methods for achieving stereocontrol in reactions of related ketoesters.

Table 2: Methods for Stereoselective Synthesis of β-Hydroxy Esters

Method Catalyst/Reagent Enantiomeric Excess (ee) Source
Asymmetric Transfer Hydrogenation Chiral Rhodium (Rh) complex 96% rsc.org
Bioreduction (Ketoreductase) ChKRED12 (enzyme) >99% researchgate.net
Bioreduction (Yeast) Baker's Yeast 85%

| Chiral Auxiliary Approach | (S)-1-phenylethanamine derived enamine | 33% | unimi.it |

Scale-Up Considerations for Research and Industrial Applications

Translating a laboratory-scale synthesis of this compound to a larger, industrial scale introduces several challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness.

Key considerations for scale-up include:

Reagent Availability and Cost: The choice of starting materials and reagents is critical. For industrial applications, readily available and inexpensive materials are preferred.

Reaction Conditions: Conditions must be optimized for large vessels. Heat management is crucial, as many reactions are exothermic. Industrial production may favor solvent-free conditions or the use of continuous flow reactors over traditional batch processing to ensure consistent quality, improve safety, and increase throughput. evitachem.com

Process Safety: A thorough risk assessment is required to handle potentially hazardous reagents and manage reaction exotherms on a large scale.

Work-up and Purification: Procedures for extraction, washing, and purification must be adapted for large volumes. Techniques like recrystallization or distillation are common, but their feasibility depends on the thermal stability and physical properties of the compound. Column chromatography, a standard lab technique, is often impractical and costly for large-scale production.

Throughput and Efficiency: Gram-scale syntheses have been reported, demonstrating the feasibility of producing significant quantities for research purposes. researchgate.net For industrial applications, continuous flow processes are increasingly utilized to enhance efficiency and yield. evitachem.com

Impurity Profiling and Purity Assessment for Research Standards

The purity of this compound is critical for its use as a research standard or a synthetic intermediate, as impurities can lead to ambiguous results or unwanted side reactions. A comprehensive impurity profile is essential for quality control.

Common Impurities and Their Origin:

Starting Materials: Unreacted starting materials, such as phenylmalonic acid or ethyl benzoylacetate, can remain. beilstein-journals.org

Side Products: Decarboxylation of the β-keto acid intermediate is a common side reaction, especially during purification at elevated temperatures. Other byproducts can arise from competing reaction pathways.

Isomers: The compound exists in a tautomeric equilibrium between the keto and enol forms. rsc.org The ratio of these tautomers can vary depending on the solvent and temperature, which is an important consideration for characterization.

Analytical Techniques for Purity Assessment: A combination of chromatographic and spectroscopic methods is used to identify and quantify impurities and to confirm the structure of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. beilstein-journals.orgrsc.org The presence of impurity peaks can be readily detected. For example, the keto and enol tautomers of ethyl 3-oxo-3-(aryl)propanoates show distinct signals in ¹H NMR spectra. rsc.org

Gas Chromatography/Mass Spectrometry (GC/MS): This technique is highly effective for separating volatile compounds and identifying them based on their mass spectra. It is widely used for impurity profiling of related compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate non-volatile compounds and is particularly useful for assessing the enantiomeric excess of chiral products when a chiral stationary phase is used. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. researchgate.net

This compound itself is listed as a potential impurity in other pharmaceutical compounds, such as Ipratropium Bromide, underscoring the need for its careful monitoring and control. pharmaffiliates.comlookchem.com

Table 3: Common Analytical Techniques for Purity Assessment

Technique Purpose Information Obtained Source
NMR Spectroscopy Structure verification, purity, tautomer ratio Chemical shifts, coupling constants, integration of signals for keto/enol forms and impurities. beilstein-journals.orgrsc.org
GC/MS Separation and identification of volatile impurities Retention times and mass fragmentation patterns. researchgate.net

| HPLC | Separation of non-volatile compounds, chiral analysis | Purity assessment, determination of enantiomeric excess (ee). | rsc.org |

Integration of Automated and High-Throughput Techniques in Synthesis and Analysis

Modern chemical research increasingly relies on automation and high-throughput techniques to accelerate the discovery and optimization of synthetic routes. These technologies are applicable to the study of this compound.

Automated Synthesis Reactors: Self-optimizing synthetic reactor systems can autonomously explore reaction conditions to find the optimal parameters for yield or selectivity. researchgate.net These systems often integrate robotic liquid handlers with analytical instruments. For example, a platform combining a configurable flow reactor with real-time, in-line NMR spectroscopy has been developed. rsc.org This allows for the continuous monitoring of a reaction, such as the α-fluorination of ethyl-3-oxo-3-phenylpropanoate, providing valuable mechanistic insights and enabling rapid optimization. researchgate.netrsc.org

High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of reaction conditions (e.g., different catalysts, solvents, temperatures) in parallel. This is particularly valuable for discovering new reactions or optimizing existing ones.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including superior heat and mass transfer, improved safety, and the potential for straightforward automation and scale-up. evitachem.com The synthesis of fluorinated compounds using Selectfluor in a flow system has been demonstrated to be highly efficient. rsc.org

Data Management and Reaction Databases: The use of structured data formats and open-access databases, such as the Open Reaction Database (ORD), facilitates the sharing and analysis of reaction data from both conventional and high-throughput experiments. This collective data can be used to train machine learning models for reaction prediction and synthesis planning.

The integration of these advanced techniques allows for a more systematic, efficient, and data-rich approach to studying the synthesis and reactivity of this compound, ultimately accelerating the pace of research and development.

Q & A

Q. How to validate novel derivatives for regulatory compliance?

  • ICH guidelines : Stability testing under accelerated conditions (40°C/75% RH) ensures degradation products remain <0.5% .
  • QSAR modeling : Predict toxicity profiles to prioritize compounds for in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.